molecular formula C6H6N2O2 B12357412 2-acetyl-2H-pyrazin-5-one

2-acetyl-2H-pyrazin-5-one

Cat. No.: B12357412
M. Wt: 138.12 g/mol
InChI Key: LDPYQKIZACXBJJ-UHFFFAOYSA-N
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Description

2-Acetyl-2H-pyrazin-5-one is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products. This compound is particularly interesting due to its unique structure, which includes both a pyrazine ring and an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-acetyl-2H-pyrazin-5-one typically involves the condensation of appropriate amines with ketones under acidic conditions followed by oxidation. One common method involves the use of a Gutknecht or Gastaldi condensation reaction, where two amines are condensed on two ketones in the presence of an acid and an oxidizing agent .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be achieved using a Grignard reaction. This involves the reaction of cyanopyrazine with methyl magnesium bromide, followed by hydrolysis to yield the desired product . This method is favored due to its simplicity, availability of raw materials, and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-2H-pyrazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine derivatives.

    Reduction: Reduction reactions can yield different pyrazine-based compounds.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazines, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

2-Acetyl-2H-pyrazin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-2H-pyrazin-5-one involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a pyrazine ring and an acetyl group, which imparts distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to flavors, highlights its importance in both scientific research and industry.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

2-acetyl-2H-pyrazin-5-one

InChI

InChI=1S/C6H6N2O2/c1-4(9)5-2-8-6(10)3-7-5/h2-3,5H,1H3

InChI Key

LDPYQKIZACXBJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C=NC(=O)C=N1

Origin of Product

United States

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